molecular formula C4H7NO B3381735 (4S)-4-Methylazetidin-2-one CAS No. 26757-74-4

(4S)-4-Methylazetidin-2-one

Cat. No. B3381735
CAS RN: 26757-74-4
M. Wt: 85.1 g/mol
InChI Key: XMSFNEZQRPOHAR-VKHMYHEASA-N
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Description

(4S)-4-Methylazetidin-2-one, also known as 2-Pyrrolidinone, 4-methyl-, (4S)-, is a small organic compound with the molecular formula C5H9NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound has gained significant attention in scientific research due to its unique structural and chemical properties.

Mechanism of Action

The mechanism of action of (4S)-4-Methylazetidin-2-one is not well understood. However, it has been suggested that it may act as a chiral catalyst, allowing for the synthesis of chiral compounds with high enantiomeric purity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the advantages of (4S)-4-Methylazetidin-2-one is its high enantiomeric purity, which makes it an ideal chiral building block and chiral auxiliary in asymmetric synthesis. Additionally, it is a safe and non-toxic compound, making it suitable for use in scientific research. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale synthesis.

Future Directions

There are several future directions for research on (4S)-4-Methylazetidin-2-one. One area of research is the development of new synthesis methods to reduce the cost of production. Additionally, further studies on the mechanism of action of this compound may provide new insights into its potential applications in asymmetric synthesis and other areas of chemistry. Finally, research on the potential pharmaceutical applications of this compound may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a small organic compound with unique structural and chemical properties that have made it an important compound in scientific research. It has been used as a chiral building block and chiral auxiliary in asymmetric synthesis and has potential applications in the development of new pharmaceuticals. Further research on this compound is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

(4S)-4-Methylazetidin-2-one has been extensively studied in scientific research due to its unique structural and chemical properties. It has been used as a chiral building block in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and anti-inflammatory drugs. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of chiral compounds with high enantiomeric purity.

properties

IUPAC Name

(4S)-4-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSFNEZQRPOHAR-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548175
Record name (4S)-4-Methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26757-74-4
Record name (4S)-4-Methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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